molecular formula C3H6BrI B084531 1-Bromo-1-iodopropane CAS No. 10250-53-0

1-Bromo-1-iodopropane

Cat. No. B084531
CAS RN: 10250-53-0
M. Wt: 248.89 g/mol
InChI Key: PIZWBVKNEHVJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-1-iodopropane is a chemical compound that is commonly used in scientific research. It is a halogenated alkane that contains both bromine and iodine atoms, and it is often used as a precursor for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-1-iodopropane is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can have a range of effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Bromo-1-iodopropane are also not well understood. However, it is known to be toxic and can cause damage to cells and tissues. It has been shown to have mutagenic and carcinogenic properties, which means that it can cause mutations and lead to the development of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Bromo-1-iodopropane in lab experiments is that it is relatively easy to synthesize and purify. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, its toxicity and potential for mutagenicity and carcinogenicity make it a challenging reagent to work with, and appropriate safety precautions must be taken.

Future Directions

There are many potential future directions for research on 1-Bromo-1-iodopropane. One area of interest is the development of safer and more efficient synthesis methods. Another area of interest is the investigation of its mutagenic and carcinogenic properties, with the goal of developing strategies to mitigate these effects. Additionally, there is potential for the development of new organic compounds and pharmaceuticals based on 1-Bromo-1-iodopropane as a starting material.

Synthesis Methods

The synthesis of 1-Bromo-1-iodopropane can be achieved through the reaction of 1-iodopropane with bromine in the presence of a catalyst such as iron or aluminum. The reaction typically takes place at room temperature and can be completed in a few hours. The resulting product can be purified through distillation or chromatography.

Scientific Research Applications

1-Bromo-1-iodopropane has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, particularly in the preparation of alkyl halides. It can also be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.

properties

CAS RN

10250-53-0

Molecular Formula

C3H6BrI

Molecular Weight

248.89 g/mol

IUPAC Name

1-bromo-1-iodopropane

InChI

InChI=1S/C3H6BrI/c1-2-3(4)5/h3H,2H2,1H3

InChI Key

PIZWBVKNEHVJCH-UHFFFAOYSA-N

SMILES

CCC(Br)I

Canonical SMILES

CCC(Br)I

synonyms

1-Bromo-1-iodopropane

Origin of Product

United States

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